Ethyl 3,4-dihydroxybenzoate
Overview
Description
Mechanism of Action
Target of Action
EDHB primarily targets prolyl hydroxylase , an enzyme that plays a crucial role in the regulation of hypoxia-inducible factor (HIF) . It also interacts with NO synthase , which is involved in the production of nitric oxide .
Mode of Action
EDHB acts as an inhibitor of prolyl hydroxylase . It competes with the substrate α-ketoglutarate for prolyl-hydroxylase activity, effectively inhibiting the enzyme . Additionally, EDHB protects the myocardium by activating NO synthase and generating mitochondrial reactive oxygen species (ROS) .
Biochemical Pathways
The inhibition of prolyl hydroxylase by EDHB leads to the upregulation of HIF, a transcription factor that plays a key role in the cellular response to hypoxia . This results in the downregulation of vascular endothelial growth factor (VEGF), a marker of vascular permeability, and the upregulation of anti-inflammatory proteins hemoxygenase (HO-1) and metallothionein (MT-1) .
Result of Action
EDHB has been shown to have several effects at the molecular and cellular levels. It can reduce cerebral edema and downregulate brain NF-κB expression . It also curtails pro-inflammatory cytokines and cell adhesion molecules . Moreover, EDHB induces cell autophagy and apoptosis in esophageal squamous cell carcinoma (ESCC) cells .
Action Environment
The action of EDHB can be influenced by environmental factors such as hypoxia. For instance, EDHB has been shown to modulate adaptive responses to hypobaric hypoxia in rat brain . It’s also worth noting that EDHB is found in the testa of peanut seeds, suggesting that it may have evolved as a protective agent in certain plant environments .
Biochemical Analysis
Biochemical Properties
Ethyl 3,4-dihydroxybenzoate plays a crucial role in biochemical reactions. It interacts with enzymes such as prolyl hydroxylase domain enzymes (PHDs), acting as a competitive inhibitor . This interaction influences the regulation of hypoxia-inducible factor (HIF), which is a master regulator of hypoxic responses .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to improve cellular viability and decrease oxidative stress when exposed to hypoxia . It also influences cell function by augmenting the levels of HIF-1α, which boosts the protein expression of antioxidative enzyme heme-oxygenase I .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a competitive inhibitor of PHDs . By inhibiting these enzymes, it upregulates beneficial HIF-mediated processes . This leads to changes in gene expression and impacts the activity of various biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. Preconditioning with this compound significantly improved cellular viability and decreased oxidative stress when cells were exposed to hypoxia .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, male Sprague–Dawley rats treated with this compound (75 mg/kg for 3 days) showed significant improvement in adaptive responses to hypobaric hypoxia .
Metabolic Pathways
This compound is involved in various metabolic pathways. It plays a role in the regulation of HIF, which is a key factor in oxygen homeostasis . This regulation impacts various metabolic processes, including the production of reactive oxygen species and the balance between oxidant and antioxidant systems .
Transport and Distribution
Its role as a PHD inhibitor suggests that it may interact with various transporters or binding proteins .
Subcellular Localization
Given its role in regulating HIF, it is likely that it is involved in processes in specific compartments or organelles related to oxygen homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3,4-dihydroxybenzoate can be synthesized through the esterification of 3,4-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,4-dihydroxybenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles in the presence of appropriate catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols.
Scientific Research Applications
Ethyl 3,4-dihydroxybenzoate has a wide range of scientific research applications :
Chemistry: It is used as a reagent in various chemical reactions and as an intermediate in the synthesis of other compounds.
Biology: The compound has been studied for its antioxidant properties and its ability to modulate oxidative stress in biological systems.
Industry: It is used in the formulation of products that require antioxidant properties, such as cosmetics and food preservatives.
Comparison with Similar Compounds
Ethyl 3,4-dihydroxybenzoate is similar to other phenolic compounds, such as:
3,4-Dihydroxybenzoic acid: The parent compound from which this compound is derived.
Ethyl protocatechuate: Another ethyl ester with similar antioxidant properties.
Uniqueness: this compound stands out due to its dual role as an antioxidant and a prolyl hydroxylase inhibitor . This combination of properties makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 3,4-dihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,10-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPUBCVJHFXPOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057732 | |
Record name | Ethyl protocatechuate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3943-89-3 | |
Record name | Ethyl 3,4-dihydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3943-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl protocatechuate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003943893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3943-89-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86130 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl protocatechuate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3,4-dihydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.391 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL PROTOCATECHUATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YGJ96WTBG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ethyl 3,4-dihydroxybenzoate (EDHB)?
A: EDHB acts as a competitive inhibitor of collagen prolyl 4-hydroxylases (CP4Hs), specifically targeting the α-ketoglutarate binding site. [, , , ]
Q2: What are the downstream effects of CP4H inhibition by EDHB?
A: Inhibition of CP4Hs by EDHB disrupts the hydroxylation of proline residues in collagen. This leads to the accumulation of under-hydroxylated procollagen chains that are unable to form stable triple helices and are subsequently degraded intracellularly. [, , ]
Q3: How does EDHB affect collagen deposition and fibrosis?
A: By inhibiting CP4H activity and disrupting collagen maturation, EDHB reduces collagen deposition and can potentially mitigate fibrosis. [, , , ]
Q4: Does EDHB impact other cellular processes besides collagen synthesis?
A: Research suggests that EDHB may influence autophagy, apoptosis, and cell cycle progression in certain cell types. [, , ] Additionally, it can modulate the expression of proteins involved in glucose metabolism, such as GLUT1 and enzymes in the glycolytic pathway. [, ]
Q5: Does EDHB affect HIF-1α, and if so, how does this impact its effects?
A: EDHB has been shown to stabilize HIF-1α, a transcription factor involved in the cellular response to hypoxia. This stabilization leads to the upregulation of HIF-1α target genes, including GLUT1 and heme oxygenase-1, contributing to its protective effects in certain contexts like hypoxia. [, , , ]
Q6: What is the molecular formula and weight of EDHB?
A: The molecular formula of EDHB is C9H10O4, and its molecular weight is 182.17 g/mol. []
Q7: Is there any spectroscopic data available to confirm the structure of EDHB?
A: Yes, the structure of EDHB has been confirmed using spectroscopic methods, including Infrared Spectroscopy (IR), 1H Nuclear Magnetic Resonance (1H NMR), and 13C Nuclear Magnetic Resonance (13C NMR). [, ]
Q8: Have any computational studies been conducted on EDHB?
A: Yes, molecular docking studies have been used to investigate the interaction of EDHB with its target protein, AcrB efflux pump, revealing potential binding interactions. []
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of EDHB?
A: Studies indicate that systemically administered EDHB accumulates in the liver. It is metabolized to 3,4-dihydroxybenzoic acid, which also exhibits biological activity. []
Q10: Are there any known drug-transporter interactions associated with EDHB?
A: While the research papers do not provide specific details about EDHB's interactions with drug transporters, they suggest that EDHB might interfere with bacterial efflux pumps like AcrB. []
Q11: What cell-based assays have been used to study the effects of EDHB?
A: Various cell-based assays have been employed, including proliferation assays, wound healing assays, and assessments of collagen synthesis, autophagy, and apoptosis. [, , , , , , ]
Q12: In which animal models has EDHB been investigated?
A: EDHB has been studied in rodent models of various conditions, including fibrosis, cancer metastasis, liver ischemia-reperfusion injury, and liver regeneration. [, , , , , ]
Q13: Has EDHB been evaluated in clinical trials?
A13: No, the provided research papers do not mention any completed or ongoing clinical trials involving EDHB.
Q14: What are the potential therapeutic applications of EDHB based on current research?
A: EDHB has shown promise as a potential therapeutic agent for conditions characterized by excessive collagen deposition, such as fibrosis and certain cancers. [, , , , ] Additionally, its ability to enhance aerobic respiration and potentially improve physical performance warrants further investigation. []
Q15: What are the limitations of current research on EDHB and areas for future investigation?
A: Further research is needed to fully elucidate the long-term effects, safety profile, and potential for clinical translation of EDHB. Investigating specific SAR, optimizing drug delivery strategies, and conducting comprehensive toxicological studies are crucial next steps. [, ] Additionally, exploring the therapeutic potential of EDHB in other diseases involving collagen dysregulation and hypoxia could provide valuable insights.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.